molecular formula C7H7ClO2 B13993659 5-(Chloromethyl)benzene-1,3-diol

5-(Chloromethyl)benzene-1,3-diol

Cat. No.: B13993659
M. Wt: 158.58 g/mol
InChI Key: PBOLGMKQAMWAFU-UHFFFAOYSA-N
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Description

. This compound features a benzene ring substituted with two hydroxyl groups and a chloromethyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)benzene-1,3-diol typically involves the chloromethylation of benzene-1,3-diol (resorcinol). This can be achieved through the reaction of resorcinol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{OH})_2 + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{C}_6\text{H}_3(\text{OH})_2\text{CH}_2\text{Cl} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Derivatives with various functional groups replacing the chloromethyl group.

    Oxidation: Quinones.

    Reduction: Methyl-substituted benzenediols.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)benzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting biological effects.

Properties

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

5-(chloromethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7ClO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4H2

InChI Key

PBOLGMKQAMWAFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)CCl

Origin of Product

United States

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